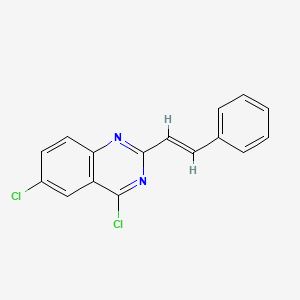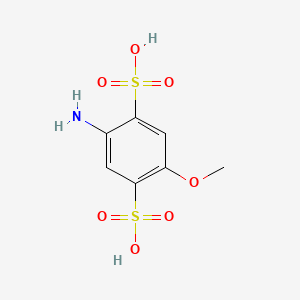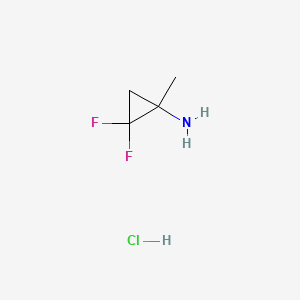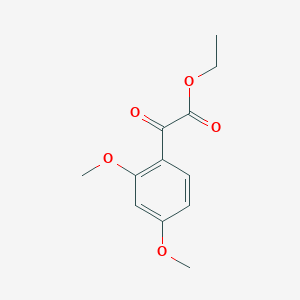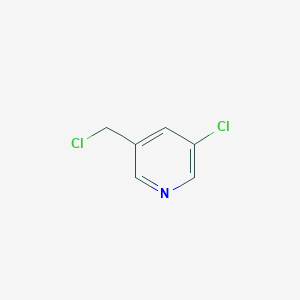
3-Chloro-5-(chloromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves chlorination of 3-methylpyridine. The chlorination process introduces chlorine atoms at positions 3 and 5 of the pyridine ring. Detailed synthetic routes and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-(chloromethyl)pyridine consists of a pyridine ring with chlorine substituents at positions 3 and 5. The chloromethyl group is attached to the nitrogen atom. Refer to the InChI code for the exact arrangement of atoms .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity with other functional groups and its potential applications in organic synthesis .
Scientific Research Applications
Agrochemical Industry
Application : “3-Chloro-5-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Methods : The specific methods of synthesis are not detailed in the sources, but it is mentioned that various methods of synthesizing 2,3,5-DCTF, a TFMP derivative, have been reported .
Results : The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Pharmaceutical Industry
Application : “3-Chloro-5-(chloromethyl)pyridine” is used for the synthesis of various pharmaceutical compounds . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Methods : The specific methods of synthesis are not detailed in the sources, but it is mentioned that various methods of synthesizing 2,3,5-DCTF, a TFMP derivative, have been reported .
Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Neonicotinoid Compounds
Application : “3-Chloro-5-(chloromethyl)pyridine” can be used for the synthesis of new neonicotinoid compounds . These compounds have insecticidal activity .
Methods : The specific methods of synthesis are not detailed in the sources .
Results : It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .
Synthesis of Trifluoromethylpyridines
Field : Agrochemicals and Pharmaceuticals
Application : “3-Chloro-5-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives . These compounds have found applications in both the agrochemical and pharmaceutical industries .
Methods : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJPBMQJUFFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562479 | |
| Record name | 3-Chloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(chloromethyl)pyridine | |
CAS RN |
847737-51-3 | |
| Record name | 3-Chloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



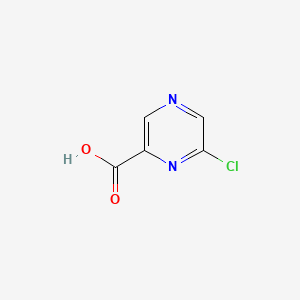
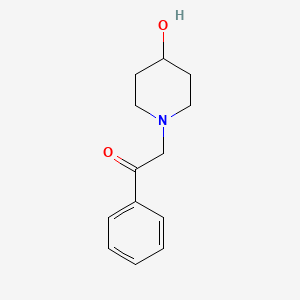
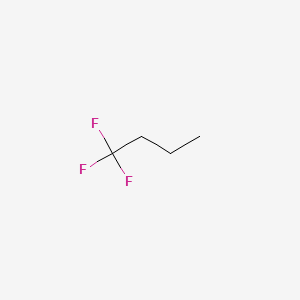
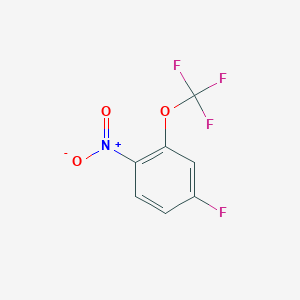
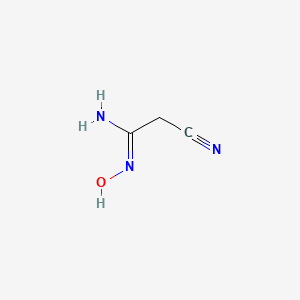

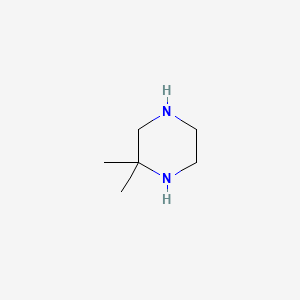
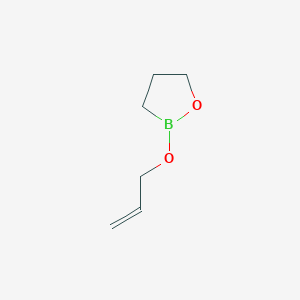
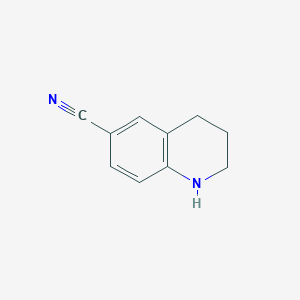
![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)
